Oxyresveratrol 3'-O-beta-D-glucopyranoside
Overview
Description
Oxyresveratrol 3’-O-beta-D-glucopyranoside: is a phenolic compound isolated from the roots of the black mulberry tree (Morus nigra). It is known for its potent tyrosinase inhibitory activity, making it a valuable compound in the field of dermatology and cosmetics for its skin-whitening properties .
Mechanism of Action
Target of Action
The primary target of Oxyresveratrol 3’-O-beta-D-glucopyranoside is tyrosinase , an enzyme that catalyzes the oxidation of phenols . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Oxyresveratrol 3’-O-beta-D-glucopyranoside acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols . This interaction results in a decrease in melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effect is a reduction in pigmentation, which can be beneficial in the treatment of hyperpigmentation disorders .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Oxyresveratrol 3’-O-beta-D-glucopyranoside’s action include the inhibition of tyrosinase activity and a subsequent decrease in melanin production . This can result in a lightening of skin color, making the compound a potential candidate for use in skin-whitening agents .
Biochemical Analysis
Biochemical Properties
Oxyresveratrol 3’-O-beta-D-glucopyranoside interacts with the enzyme tyrosinase, inhibiting its activity. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme’s activity, is 1.64 μM . This interaction is significant in the context of melanogenesis, the process responsible for the production of melanin, a pigment found in the skin, hair, and eyes .
Cellular Effects
The primary cellular effect of Oxyresveratrol 3’-O-beta-D-glucopyranoside is its impact on melanogenesis. By inhibiting tyrosinase, it reduces the production of melanin, potentially leading to skin-lightening effects . This could influence cell signaling pathways related to melanin production and have downstream effects on gene expression and cellular metabolism.
Molecular Mechanism
Oxyresveratrol 3’-O-beta-D-glucopyranoside exerts its effects at the molecular level primarily through its interaction with tyrosinase. It binds to this enzyme, inhibiting its activity and thereby reducing the production of melanin . This could also lead to changes in gene expression related to melanogenesis.
Metabolic Pathways
Given its interaction with tyrosinase, it likely plays a role in the metabolic pathways related to melanogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyresveratrol 3’-O-beta-D-glucopyranoside typically involves the selective protection of hydroxy groups followed by glycosylation. One reported method involves a four-step synthesis starting with the protection of hydroxy groups and proceeding through Wittig olefination to generate the compound . Common solvents used in these reactions include pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production methods for Oxyresveratrol 3’-O-beta-D-glucopyranoside are not extensively documented. the extraction from natural sources, such as the roots of Morus nigra, remains a primary method. This involves solvent extraction followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Oxyresveratrol 3’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its interaction with tyrosinase, an enzyme involved in melanin synthesis .
Common Reagents and Conditions
Common reagents used in the reactions involving Oxyresveratrol 3’-O-beta-D-glucopyranoside include oxidizing agents, reducing agents, and glycosylation reagents. Conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions of Oxyresveratrol 3’-O-beta-D-glucopyranoside include various glycosylated derivatives and oxidized forms. These products are often evaluated for their biological activities, particularly their inhibitory effects on tyrosinase .
Scientific Research Applications
Oxyresveratrol 3’-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxyresveratrol 2-O-beta-D-glucopyranoside: Another glycosylated derivative of oxyresveratrol with similar tyrosinase inhibitory activity.
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products, but with different chemical structure and potency.
Uniqueness
Oxyresveratrol 3’-O-beta-D-glucopyranoside is unique due to its high potency as a tyrosinase inhibitor, with an IC50 value of 1.64 μM, which is significantly lower than many other inhibitors . This makes it a highly effective compound for applications in skin-whitening and anti-pigmentation treatments .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVPULXXVQLRT-CUYWLFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144144 | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144525-40-6 | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Oxyresveratrol 3'-O-beta-D-glucopyranoside in Schoenocaulon officinale?
A1: The identification of this compound in Schoenocaulon officinale alongside other stilbene and 2-arylbenzofuran glucosides contributes to the understanding of the phytochemical profile of this plant. [] This finding suggests potential chemotaxonomic relationships and can guide further research into the plant's biological activities and potential applications.
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